molecular formula C16H23N3O3S B2712375 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-44-7

1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2712375
CAS No.: 899977-44-7
M. Wt: 337.44
InChI Key: CECVWJMJDKJWCL-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest within the realm of organic chemistry due to its unique structure and diverse applications. The presence of multiple functional groups such as the hydroxypropyl, pyrrolidinyl, and thione groups within a cyclopenta[d]pyrimidinone framework bestows it with interesting chemical properties and a broad scope for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been explored for the preparation of 1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, often starting with commercially available precursors. Commonly, the synthesis involves:

  • Formation of the cyclopenta[d]pyrimidinone ring via a cyclization reaction of a suitably substituted precursor.

  • Introduction of the hydroxypropyl group through nucleophilic substitution reactions.

  • Coupling the pyrrolidin-1-yl thione moiety by using thioester or related reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, large-scale synthesis often leverages catalytic processes to ensure high yield and purity. Continuous flow reactors might be used to optimize reaction conditions, reduce reaction times, and minimize by-products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various reactions, including:

  • Oxidation: Typically involves the hydroxypropyl group, leading to the formation of ketones or aldehydes.

  • Reduction: May target the ketone or thione functionalities, converting them into alcohols or thiols.

  • Substitution: The hydrogen atoms attached to the nitrogen atoms in the pyrrolidin-1-yl group can be substituted under appropriate conditions.

Common Reagents and Conditions

Reagents like Grignard reagents, organolithium compounds, and mild oxidizing/reducing agents are often employed. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products include oxidized derivatives such as ketones, reduced forms like alcohols, and substituted compounds where pyrrolidinyl hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a valuable intermediate due to its rich functional diversity. It can be a building block for more complex molecules.

Biology

Research in medicinal chemistry explores this compound for its potential bioactivity. Its analogues may exhibit therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.

Medicine

Industry

In industrial chemistry, the compound may be utilized in the synthesis of specialty chemicals or advanced materials with desirable properties.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxypropyl group can form hydrogen bonds, while the pyrrolidin-1-yl group may engage in hydrophobic interactions or act as a proton acceptor/donor in enzymatic sites, influencing biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds:

  • 1-(3-hydroxypropyl)-2-(pyrrolidin-1-yl)ethyl-cyclopentapyrimidinone: : Shares structural similarities but lacks the thione moiety, which may alter its chemical reactivity and bioactivity.

  • 4-hydroxy-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: : This simpler structure lacks the pyrrolidin-1-yl and oxo thione functionalities, resulting in different chemical and biological properties.

  • 2-oxo-6,7-dihydro-1H-cyclopenta[d]pyrimidinone derivatives: : Variations in substituents lead to a wide range of biological activities and chemical behaviors.

This compound's unique combination of functional groups and structural elements makes it a distinctive molecule in both research and industrial applications.

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-10-4-9-19-13-6-3-5-12(13)15(17-16(19)22)23-11-14(21)18-7-1-2-8-18/h20H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVWJMJDKJWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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